N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative characterized by a 1-phenyl group, a 4-methoxy substituent on the pyridazinone core, and a 4-acetylphenyl carboxamide side chain. The acetyl group at the 4-position of the phenyl ring introduces electron-withdrawing properties, which may enhance binding affinity to enzymatic active sites compared to analogs with electron-donating substituents.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-13(24)14-8-10-15(11-9-14)21-20(26)19-17(27-2)12-18(25)23(22-19)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNKLFZFYHJNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetylphenylhydrazine, which is then reacted with ethyl acetoacetate to form the pyridazine ring. The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide. The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. Catalysts such as palladium or platinum may be used to facilitate certain steps, and solvents like dichloromethane or ethanol are commonly employed to dissolve reactants and control reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group in the pyridazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other pyridazinone carboxamides, differing primarily in substituents on the phenyl rings and pyridazinone core. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Pyridazinone Carboxamides
*Calculated based on structural analogs.
Structural and Electronic Differences
- In contrast, analogs like 19 (fluoro and methoxycyclobutyl groups) prioritize halogen bonding and steric complementarity .
- Core Modifications : Replacing the 1-phenyl group with a methyl group (as in ) reduces aromatic interactions, likely diminishing target affinity. The 4-hydroxy variant introduces polarity, improving aqueous solubility but possibly reducing membrane permeability.
Biological Activity
N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of functional groups such as the acetyl and methoxy moieties contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting protein synthesis pathways.
Anticancer Potential
Several studies have explored the anticancer potential of dihydropyridazine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound is also investigated for its ability to inhibit specific enzymes related to disease processes. For instance, inhibitors targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) have been linked to anti-inflammatory effects, which may be relevant for conditions like arthritis.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound likely interacts with active sites on target enzymes, leading to inhibition of their activity.
- Cell Signaling Modulation : It may influence various signaling pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cancer cells, leading to oxidative stress and cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various dihydropyridazine derivatives against common pathogens. The results indicated that certain modifications to the structure enhanced antibacterial activity significantly, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL for some derivatives.
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound compared to controls.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
